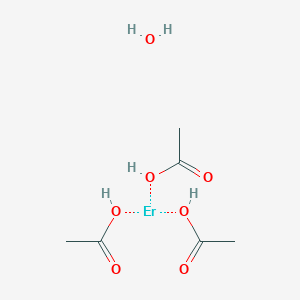

acetic acid;erbium;hydrate

Descripción

BenchChem offers high-quality acetic acid;erbium;hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetic acid;erbium;hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H14ErO7 |

|---|---|

Peso molecular |

365.43 g/mol |

Nombre IUPAC |

acetic acid;erbium;hydrate |

InChI |

InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |

Clave InChI |

RZNADUOMWZFAKS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |

Origen del producto |

United States |

Foundational & Exploratory

Erbium(III) Acetate Hydrate: A Comprehensive Technical Guide for Advanced Applications

This guide provides an in-depth exploration of erbium(III) acetate hydrate, a key precursor material for cutting-edge research and development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple datasheet to offer a foundational understanding of the compound's properties, synthesis, and applications, grounded in established scientific principles and methodologies.

Core Compound Identification and Properties

Erbium(III) acetate hydrate is a salt of the rare-earth element erbium with acetic acid. In its hydrated form, it exists as a pink crystalline solid. The most commonly available and stable form is the tetrahydrate.

Chemical Formula: Er(CH₃COO)₃ · 4H₂O[1][2]

The presence of water of hydration is a critical factor in the material's properties and reactivity. The general formula can also be represented as (CH₃CO₂)₃Er · xH₂O, where 'x' can be variable, though it is often ≤4.[3]

Physicochemical Characteristics

A summary of the key physicochemical properties of erbium(III) acetate tetrahydrate is presented in the table below. Understanding these properties is fundamental to its application in various experimental workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₇ErO₁₀ | [1] |

| Molecular Weight | 344.39 g/mol (anhydrous basis) | [2][3] |

| 416.45 g/mol (tetrahydrate) | ||

| Appearance | Pink crystalline powder, chunks, or granular solid | [4] |

| Solubility | Soluble in water | [5][6] |

| Density | ~2.11 g/cm³ |

Coordination Chemistry and Structural Insights

Synthesis and Thermal Decomposition

The reliable synthesis and a thorough understanding of the thermal behavior of erbium(III) acetate hydrate are paramount for its effective use as a precursor.

Laboratory-Scale Synthesis Protocol

The synthesis of erbium(III) acetate hydrate can be achieved through the reaction of erbium(III) oxide with an aqueous solution of acetic acid. This acid-base reaction yields the soluble erbium(III) acetate, which can then be crystallized as the hydrate.

Experimental Protocol: Synthesis of Erbium(III) Acetate Tetrahydrate

-

Reactant Preparation: Accurately weigh a stoichiometric amount of high-purity erbium(III) oxide (Er₂O₃) powder. Prepare a slight excess of a 50% (v/v) aqueous solution of acetic acid. The stoichiometry of the reaction is: Er₂O₃ + 6 CH₃COOH → 2 Er(CH₃COO)₃ + 3 H₂O

-

Reaction: In a fume hood, add the erbium(III) oxide powder portion-wise to the stirred acetic acid solution in a glass reactor. The reaction is exothermic. To control the reaction rate, the vessel can be placed in a water bath.

-

Digestion: After the addition of all the erbium(III) oxide, gently heat the solution to 60-70 °C with continuous stirring for 2-4 hours to ensure complete reaction. The solution should become a clear, pink liquid.

-

Filtration: If any unreacted oxide remains, filter the hot solution through a fine-porosity filter paper.

-

Crystallization: Transfer the clear pink filtrate to a crystallization dish and allow it to cool slowly to room temperature. Pink crystals of erbium(III) acetate tetrahydrate will precipitate. For higher yield, the solution can be further concentrated by slow evaporation before cooling.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold deionized water, followed by a wash with a cold solvent like ethanol to facilitate drying. Dry the crystals in a desiccator over a suitable drying agent at room temperature.

Causality Behind Experimental Choices:

-

The use of a slight excess of acetic acid ensures the complete conversion of the insoluble erbium(III) oxide.

-

Gentle heating during digestion increases the reaction kinetics without decomposing the product.

-

Slow cooling during crystallization promotes the formation of larger, more well-defined crystals.

Thermal Decomposition Pathway

The thermal decomposition of erbium(III) acetate tetrahydrate is a multi-step process that ultimately yields erbium(III) oxide. This controlled decomposition is a key reason for its use as a precursor in the synthesis of erbium-containing ceramics and nanomaterials.[3]

The decomposition proceeds through the following proposed stages:[5]

-

Dehydration: At approximately 90 °C, the tetrahydrate loses its four water molecules to form the anhydrous erbium(III) acetate. Er(CH₃COO)₃ · 4H₂O → Er(CH₃COO)₃ + 4 H₂O

-

Formation of Hydroxy Acetate and Ketene: With continued heating to around 310 °C, the anhydrous acetate begins to decompose, forming an erbium hydroxy acetate intermediate and releasing ketene. Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O

-

Formation of Oxyacetate: At approximately 350 °C, the hydroxy acetate loses an acetic acid molecule to form an oxyacetate species. Er(OH)(CH₃COO)₂ → ErOCH₃COO + CH₃COOH

-

Formation of Oxycarbonate: Upon further heating to about 390 °C, the oxyacetate transforms into erbium oxycarbonate. 2 ErOCH₃COO → Er₂O₂CO₃ + ...

-

Final Decomposition to Erbium(III) Oxide: The final decomposition to erbium(III) oxide occurs at around 590 °C. Er₂O₂CO₃ → Er₂O₃ + CO₂

Diagram of the Thermal Decomposition Pathway of Erbium(III) Acetate Tetrahydrate

Caption: Thermal decomposition of Er(CH₃COO)₃·4H₂O.

Applications in Research and Development

Erbium(III) acetate hydrate serves as a high-purity, water-soluble source of erbium ions, making it an invaluable precursor in various advanced applications.

Precursor for Luminescent Materials and Optical Fibers

Erbium-doped materials are renowned for their application in optical communications, particularly in erbium-doped fiber amplifiers (EDFAs). Erbium(III) acetate hydrate is an excellent precursor for introducing erbium ions into glass matrices and other host materials for these applications.[3] Its controlled decomposition allows for the uniform distribution of erbium ions within the material, which is crucial for efficient signal amplification.

Synthesis of Upconversion Nanoparticles

Upconversion nanoparticles (UCNPs) are materials that can convert lower-energy near-infrared (NIR) light into higher-energy visible light. This property makes them highly desirable for applications in bioimaging, photodynamic therapy, and security inks. Erbium ions, often co-doped with ytterbium ions, are key components of many UCNP systems. Erbium(III) acetate hydrate is frequently used as the erbium source in the synthesis of these nanoparticles.

Experimental Workflow: Synthesis of NaYF₄:Yb,Er Upconversion Nanoparticles

This protocol is adapted from established methods for the synthesis of lanthanide-doped nanoparticles.

Caption: Workflow for UCNP synthesis.

Catalyst Development

The decomposition of erbium(III) acetate hydrate to erbium(III) oxide produces a high-surface-area material that can have catalytic activity. Research has shown that Er₂O₃ derived from the acetate precursor can catalyze reactions such as the decomposition of acetone.

Safety and Handling

Erbium(III) acetate hydrate should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place. The material is hygroscopic.

Conclusion

Erbium(III) acetate hydrate, particularly the tetrahydrate form, is a versatile and high-purity precursor for a range of advanced materials. Its well-defined chemical formula, predictable thermal decomposition, and solubility make it a compound of choice for researchers in materials science, optics, and nanomedicine. A thorough understanding of its synthesis and properties, as outlined in this guide, is essential for leveraging its full potential in innovative research and development endeavors.

References

-

Erbium(III) Acetate Tetrahydrate (Er(OOCCH3)3•4H2O)-Crystalline. FUNCMATER. Available at: [Link]

-

Erbium(III) acetylacetonate. Wikipedia. Available at: [Link]

-

Triaqua(ethylenediamine-tetraacetato)erbate(III)(1-). Molecule of the Month - October 2024. Available at: [Link]

-

Erbium(III) acetate. Wikipedia. Available at: [Link]

-

Erbium (III) acetate hydrate | Erbium triacetate tetrahydrate | C6H9ErO6. Ereztech. Available at: [Link]

-

Erbium(III) acetylacetonate hydrate | Er(acac)3 | C15H21ErO6. Ereztech. Available at: [Link]

-

Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. Available at: [Link]

-

Erbium Acetate. American Elements. Available at: [Link]

-

PREPARATION, STRUCTURE AND PROPERTIES OF A NOVEL ONE-DIMENSIONAL ERBIUM (III) COMPLEX. Available at: [Link]

-

Erbium(III) acetate, tetrahydrate, 99.9%. Ottokemi. Available at: [Link]

-

(a) X-ray crystal structure and atom numbering of complex 3 with 30%... ResearchGate. Available at: [Link]

-

Erbium (III) Acetate Hydrate 99.9% | CAS 207234-04-6 | Rare Earth Compound. Available at: [Link]

Sources

- 1. buy Erbium(III) Acetate Tetrahydrate Crystalline - FUNCMATER [funcmater.com]

- 2. Erbium(III) acetate, tetrahydrate, 99.9% 15280-57-6, India Erbium(III) acetate, tetrahydrate, 99.9% 15280-57-6 Manufacturers, China Erbium(III) acetate, tetrahydrate, 99.9% 15280-57-6 Suppliers [ottokemi.com]

- 3. 醋酸铒 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 4. Erbium (III) acetate hydrate | Erbium triacetate tetrahydrate | C6H9ErO6 - Ereztech [ereztech.com]

- 5. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 6. Erbium (III) Acetate Hydrate 99.9% | CAS 207234-04-6 | Rare Earth Compound – ProChem, Inc [prochemonline.com]

Technical Guide: Solubility and Solvation Dynamics of Erbium(III) Acetate Hydrate

Executive Summary

Erbium(III) acetate hydrate (Er(CH₃COO)₃[1][2][3][4][5][6] ·

This guide provides a technical analysis of its solubility profile in water and organic solvents, offering stabilized protocols for precursor preparation in sol-gel and chemical vapor deposition (CVD) workflows.

Physicochemical Profile

Before attempting dissolution, the researcher must account for the hydration state, which dictates the molecular weight and solvent interaction.

| Property | Specification | Notes |

| Formula | Er(CH₃COO)₃[2][4][5] · 4H₂O | Tetrahydrate is the standard commercial form. |

| Molar Mass | ~344.39 g/mol (Anhydrous) ~416.45 g/mol (Tetrahydrate) | Calculations must adjust for crystal water to ensure precise stoichiometry [1]. |

| Appearance | Pink crystalline solid | Characteristic color of Er³⁺ ions.[6] |

| Thermal Stability | Dehydrates at ~90°C Decomposes to Er₂O₃ >590°C | Critical for annealing protocols [2]. |

Aqueous Solubility & Hydrolysis Management

Solubility Mechanism

Erbium acetate is highly soluble in water due to the high hydration energy of the Er³⁺ cation. However, simple dissolution in neutral water (pH 7) is often insufficient for stable storage.

The Hydrolysis Trap:

Lanthanide ions in water undergo hydrolysis, leading to the formation of insoluble hydroxides or basic acetates over time, especially as concentration increases or temperature rises.

Stabilization Protocol

To maintain a stable aqueous stock solution, the equilibrium must be shifted left by increasing acidity.

Protocol A: Stabilized Aqueous Stock Solution (0.1 M)

-

Calculate Mass: For 100 mL, weigh 4.16 g of Er(CH₃COO)₃ · 4H₂O.[2]

-

Acidification: Add 1-2 mL of Glacial Acetic Acid to 80 mL of deionized water (Type I, 18.2 MΩ).

-

Why: The common ion effect (acetate) and low pH prevent the formation of Er(OH)₃ [3].

-

-

Dissolution: Add the erbium salt to the acidified water. Stir magnetically at room temperature until clear (approx. 15 mins).

-

Finalize: Dilute to 100 mL volume. Filter through a 0.2 µm PVDF membrane to remove dust particulates that could act as nucleation sites.

Organic Solvent Compatibility (Sol-Gel Focus)

For thin-film deposition (spin coating) or nanoparticle synthesis, water is often undesirable due to surface tension issues. Organic solvents are required.[7]

Solvent Hierarchy

| Solvent | Solubility Rating | Application Context |

| 2-Methoxyethanol | Excellent | Preferred for sol-gel. High boiling point (124°C) allows smooth film formation [4]. |

| Methanol/Ethanol | Moderate | Good solubility but rapid evaporation can cause film cracking. often requires complexing agents. |

| DMF / DMSO | High | Used for electrospinning fibers, though removal requires higher temperatures. |

| Hexane / Toluene | Insoluble | Non-polar solvents cannot solvate the ionic Er–Acetate bond. |

The Chelating Strategy

In alcohol solvents, erbium acetate tends to re-aggregate. To stabilize the "sol," chelating agents like Monoethanolamine (MEA) or Diethanolamine (DEA) are strictly required. These ligands replace water/acetate in the coordination sphere, preventing precipitation during solvent evaporation.

Visualization: Sol-Gel Stabilization Logic

The following diagram illustrates the workflow for creating a stable sol-gel precursor using 2-Methoxyethanol, a standard method for fabricating Er-doped films.

Figure 1: Stabilization pathway for Erbium Acetate in organic media. MEA acts as a chelator to prevent precipitation during the reflux stage.

Advanced Experimental Protocol: Sol-Gel Precursor

This protocol is designed for researchers creating Erbium-doped Zinc Oxide (ZnO) or Silica films. It utilizes the solubility characteristics described above to ensure optical transparency.

Reagents:

-

Erbium Acetate Tetrahydrate (99.9% trace metals basis)[5]

-

2-Methoxyethanol (anhydrous)

-

Monoethanolamine (MEA)

Step-by-Step Workflow:

-

Solvent Preparation: In a fume hood, measure 20 mL of 2-Methoxyethanol into a round-bottom flask.

-

Doping Calculation: Weigh the host precursor (e.g., Zinc Acetate) and the dopant (Erbium Acetate) to achieve the desired molar ratio (typically 1-5 mol% Er) [5].

-

Dissolution: Add the salts to the solvent. The solution will likely appear cloudy or contain suspended particles.

-

Chelation: Add MEA dropwise. The molar ratio of MEA to Total Metal Ions (Zn + Er) should be 1:1 .

-

Observation: The solution should begin to clear as MEA coordinates with the metal centers.

-

-

Thermal Activation: Heat the mixture to 60-70°C under continuous stirring for 2 hours.

-

Aging: Allow the sol to age for 24 hours at room temperature. A stable solution will remain clear and pink-tinted without sedimentation.

Thermal Decomposition & Oxide Formation[2]

Solubility is only the first step. For applications in photonics, the acetate must be removed to leave behind the active Erbium Oxide (Er₂O₃) matrix.

-

90°C - 110°C: Loss of hydrate water (4H₂O).

-

300°C - 350°C: Decomposition of the acetate group to oxycarbonates.

-

>590°C: Complete conversion to crystalline Er₂O₃ [2].[2]

Researcher Note: When spin-coating, execute a "soft bake" at 150°C to remove the solvent (2-methoxyethanol) before ramping to 600°C. Rapid heating causes solvent boiling within the film, leading to porosity and poor optical quality.

References

-

American Elements. (n.d.). Erbium(III) Acetate Hydrate.[1][3][4][5][6] Retrieved from [Link]

-

Hussein, G. A. M. (2001).[2] Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Powder Technology, 118(3), 285–290.[2] (Contextual citation regarding thermal decomposition and precursor stability).

-

Znaidi, L. (2010).[2] Sol–gel-deposited ZnO thin films: A review. Materials Science and Engineering: B, 174(1-3), 18-30. (Authoritative review on acetate-MEA-methoxyethanol systems).

-

MDPI. (2023). Synthesis and Characterization of Erbium-Doped Silica Films Obtained by an Acid–Base-Catalyzed Sol–Gel Process.[9][10] Materials. Retrieved from [Link][6][8][11]

Sources

- 1. ERBIUM ACETATE TETRAHYDRATE | 15280-57-6 [chemicalbook.com]

- 2. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 3. americanelements.com [americanelements.com]

- 4. Erbium (III) Acetate Hydrate 99.99% | CAS 207234-04-6 | Ultra High Purity – ProChem, Inc. [prochemonline.com]

- 5. Erbium(III) acetate 99.9 trace metals 207234-04-6 [sigmaaldrich.com]

- 6. Erbium III acetate hydrate Less Price High Purity Worldwide Shipping [nanoshel.com]

- 7. What is the solubility of Indium Acetate in organic solvents? - Blog - Dongxin Mill Trading [dongxinchemical.com]

- 8. Scalable Lead Acetate-Based Perovskite Thin Films Prepared via Controlled Nucleation and Growth under Near Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Guide to the Thermal Decomposition of Erbium Acetate Hydrate: From Precursor to Functional Oxide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The controlled synthesis of high-purity rare-earth oxides is paramount for advancements in a multitude of fields, from optical materials to catalysis and biomedicine. Erbium oxide (Er₂O₃), in particular, exhibits unique optical and catalytic properties, making it a material of significant interest.[1][2] One of the most effective and widely used methods for producing erbium oxide is through the thermal decomposition of erbium acetate hydrate (Er(CH₃COO)₃·xH₂O).[2][3] This technical guide provides a comprehensive overview of the thermal decomposition process of erbium acetate hydrate, detailing the critical stages, intermediate products, and the analytical techniques required for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in materials synthesis and drug development, offering insights grounded in established scientific principles.

Introduction: The Significance of Erbium Acetate Hydrate as a Precursor

Erbium acetate hydrate is a moderately water-soluble crystalline solid that serves as an excellent precursor for the synthesis of erbium oxide.[3] Its use is favored due to the ability to achieve a controlled and predictable decomposition pathway, leading to the formation of high-purity erbium oxide with desirable morphological characteristics. The final properties of the erbium oxide, such as particle size, surface area, and crystallinity, are intrinsically linked to the conditions of the thermal decomposition process. A thorough understanding of this process is therefore essential for tailoring the final product to specific applications, which include but are not limited to:

-

Optical Materials: Erbium-doped materials are crucial for fiber optic amplifiers and lasers.[1][2][3]

-

Catalysis: Erbium oxide exhibits catalytic activity in various chemical transformations.[4]

-

Biomedical Applications: The unique properties of erbium-based materials are being explored for use in drug delivery and medical imaging.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of erbium acetate hydrate, typically the tetrahydrate form (Er(CH₃COO)₃·4H₂O), is a multi-step process that can be effectively monitored using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).[4] These methods track changes in mass and heat flow as a function of temperature, respectively, providing a detailed fingerprint of the decomposition events.[5][6] The process can be broadly divided into several key stages:

Dehydration

The initial stage of the thermal decomposition involves the loss of water of hydration. Studies have shown that for erbium acetate tetrahydrate, this dehydration occurs in a single step at approximately 90°C to form the anhydrous erbium acetate.[4][7]

Er(CH₃COO)₃·4H₂O → Er(CH₃COO)₃ + 4H₂O

This step is characterized by a significant mass loss corresponding to the removal of four water molecules, which is readily observable in a TGA curve.

Decomposition of Anhydrous Erbium Acetate and Formation of Intermediates

Following dehydration, the anhydrous erbium acetate undergoes a series of complex decomposition steps. It is important to note that the intermediate products are often unstable and non-crystalline, making their definitive characterization challenging.[4] However, a generally accepted pathway involves the following transformations:

-

Formation of an Oxy-Acetate Species: At around 310°C, the anhydrous acetate begins to decompose, with one proposed pathway involving the formation of an erbium hydroxyacetate and the release of ketene.[7] Er(CH₃COO)₃ → Er(OH)(CH₃COO)₂ + CH₂=C=O

-

Further Decomposition to an Oxycarbonate: As the temperature increases to approximately 350-390°C, further decomposition occurs, leading to the formation of an erbium oxycarbonate (Er₂O₂CO₃).[7] This stage involves the loss of acetic acid and other volatile organic species.[4][7] The gaseous byproducts of this decomposition can include water vapor, acetic acid, ketene, and acetone.[1][4]

Formation of Erbium Oxide

The final stage of the decomposition process is the conversion of the intermediate oxycarbonate to erbium oxide (Er₂O₃). This transformation is typically complete by 590°C.[4][7]

Er₂O₂CO₃ → Er₂O₃ + CO₂

The resulting erbium oxide is a pale pink, thermally stable solid.[2] The morphology of the final oxide, such as the presence of porous particles, is influenced by the decomposition of the precursor.[4]

Quantitative Analysis of the Decomposition Process

A summary of the key events in the thermal decomposition of erbium acetate tetrahydrate is presented in the table below. The temperatures provided are approximate and can vary depending on experimental conditions such as heating rate and atmosphere.

| Stage | Temperature (°C) | Process | Key Products |

| 1 | ~90 | Dehydration | Anhydrous Erbium Acetate (Er(CH₃COO)₃) |

| 2 | ~310 | Initial Decomposition | Erbium Hydroxyacetate (Er(OH)(CH₃COO)₂) |

| 3 | ~350 - 390 | Intermediate Formation | Erbium Oxycarbonate (Er₂O₂CO₃) |

| 4 | ~590 | Final Decomposition | Erbium Oxide (Er₂O₃) |

Visualizing the Decomposition Pathway

To provide a clearer understanding of the sequential nature of the thermal decomposition, the following diagram illustrates the key transformations from the hydrated precursor to the final oxide product.

Caption: The thermal decomposition pathway of erbium acetate hydrate.

Experimental Protocol: Characterization by TGA/DTA

A robust understanding of the thermal decomposition of erbium acetate hydrate relies on precise experimental characterization. The following protocol outlines a standard procedure for analyzing the material using a simultaneous Thermogravimetric Analyzer with Differential Thermal Analysis (TGA/DTA).

Objective: To determine the thermal decomposition profile of erbium acetate hydrate, identifying key transition temperatures and corresponding mass losses.

Materials and Equipment:

-

Erbium acetate hydrate (Er(CH₃COO)₃·xH₂O) powder

-

Simultaneous TGA/DTA instrument

-

High-purity inert gas (e.g., Nitrogen or Argon)

-

Analytical balance

-

Sample pan (e.g., alumina or platinum)

Procedure:

-

Instrument Preparation and Calibration:

-

Ensure the TGA/DTA instrument is properly calibrated for both temperature and mass according to the manufacturer's specifications. This is a critical step for data accuracy and trustworthiness.

-

Start the inert gas flow through the furnace to create a stable, oxygen-free atmosphere. A typical flow rate is 20-50 mL/min. The inert atmosphere prevents unwanted oxidative side reactions.

-

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the erbium acetate hydrate powder directly into the sample pan using an analytical balance. A smaller sample size minimizes thermal gradients within the sample, leading to sharper transitions in the data.

-

-

TGA/DTA Analysis:

-

Place the sample pan onto the TGA balance mechanism.

-

Program the instrument with the desired temperature profile. A typical dynamic scan involves heating the sample from room temperature to approximately 800°C at a constant heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium is approached at each temperature point.

-

Initiate the TGA/DTA measurement. The instrument will record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of the furnace temperature.

-

-

Data Analysis:

-

Plot the TGA data as percentage mass loss versus temperature.

-

Plot the DTA data as the differential temperature signal (ΔT) versus temperature.

-

Analyze the TGA curve to identify the distinct steps of mass loss and the corresponding temperature ranges. Calculate the percentage mass loss for each step.

-

Analyze the DTA curve to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. Dehydration and decomposition are typically endothermic, while phase transitions or oxidative processes can be exothermic.

-

Correlate the events observed in the TGA and DTA curves to the different stages of the decomposition pathway.

-

Conclusion: A Pathway to Advanced Materials

The thermal decomposition of erbium acetate hydrate is a well-defined yet intricate process that provides a reliable route for the synthesis of high-purity erbium oxide. A comprehensive understanding of the dehydration, intermediate formation, and final oxide conversion steps is crucial for controlling the properties of the resulting material. By employing rigorous analytical techniques such as TGA/DTA, researchers and drug development professionals can gain the necessary insights to optimize their synthesis protocols and develop advanced materials with tailored functionalities. The information presented in this guide serves as a foundational resource for those working with this important precursor, enabling the reproducible and predictable synthesis of erbium oxide for a wide range of innovative applications.

References

-

Wikipedia. Erbium(III) acetate. [Link]

-

ResearchGate. Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity | Request PDF. [Link]

-

PubMed. Synthesis and Characterization of Erbium Oxide Nanocrystallites. [Link]

-

PubMed. Synthesis of erbium oxide nanosheets and up-conversion properties. [Link]

-

American Elements. Erbium Acetate. [Link]

-

ResearchGate. Characterization of anaerobically heat‐treated erbium acetate. a–d)... [Link]

-

EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA). [Link]

-

University of Wisconsin-Madison. Thermogravimetric Analysis. [Link]

Sources

- 1. Acetic acid;erbium;hydrate | 15280-57-6 | Benchchem [benchchem.com]

- 2. Erbium Oxide 99.999% | CAS 12061-16-4 | Ultra-Trace Purity Rare Earth Oxide – ProChem, Inc. [prochemonline.com]

- 3. americanelements.com [americanelements.com]

- 4. researchgate.net [researchgate.net]

- 5. eag.com [eag.com]

- 6. etamu.edu [etamu.edu]

- 7. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

Erbium Acetate Tetrahydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of erbium acetate tetrahydrate, a key precursor material with significant applications in advanced materials science and nanomedicine. We will delve into its fundamental properties, synthesis, and characterization, with a particular focus on its role in the development of innovative drug delivery systems and bioimaging agents. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile rare-earth compound.

Introduction: The Significance of Erbium Acetate Tetrahydrate

Erbium acetate tetrahydrate (Er(CH₃COO)₃·4H₂O) is a pinkish crystalline solid that serves as a crucial starting material in the synthesis of various erbium-containing materials.[1][2] Its moderate solubility in water and controlled thermal decomposition to erbium oxide make it an excellent precursor for the fabrication of nanoparticles, thin films, and optical materials.[3] For drug development professionals, the true potential of erbium acetate tetrahydrate lies in its role as a source of erbium ions (Er³⁺) for the creation of upconversion nanoparticles (UCNPs). These UCNPs have the unique ability to convert near-infrared (NIR) light to visible light, a property that is revolutionizing the fields of targeted drug delivery and deep-tissue bioimaging.[4][5][6]

The CAS number for erbium acetate tetrahydrate is 15280-57-6 .[1] It is important to distinguish this from other hydrated or anhydrous forms which may have different CAS numbers.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of erbium acetate tetrahydrate is paramount for its effective use in research and development.

Table 1: Physicochemical Properties of Erbium Acetate Tetrahydrate

| Property | Value | Source(s) |

| CAS Number | 15280-57-6 | [1] |

| Molecular Formula | C₆H₉ErO₆·4H₂O | [1] |

| Molecular Weight | 416.45 g/mol | [2] |

| Appearance | Pink crystalline solid | [3] |

| Solubility | Soluble in water | [3] |

| Decomposition | Decomposes upon heating to form erbium oxide | [7] |

Thermal Analysis: Understanding Decomposition Pathways

The thermal decomposition of erbium acetate tetrahydrate is a critical parameter, especially when it is used as a precursor in high-temperature synthesis methods for nanoparticles. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate these decomposition pathways.[8][9][10]

The decomposition of erbium(III) acetate tetrahydrate typically proceeds in distinct stages:

-

Dehydration: The initial weight loss, occurring at approximately 90 °C, corresponds to the removal of the four water molecules of hydration.[11]

-

Decomposition of the Anhydrous Acetate: Further heating leads to the decomposition of the anhydrous erbium acetate. This process is complex and involves the formation of intermediates such as erbium oxyacetate before the final conversion to erbium(III) oxide (Er₂O₃) at temperatures around 590 °C.[11]

Understanding these temperature-dependent transitions is crucial for controlling the size, crystallinity, and morphology of the resulting erbium-containing nanomaterials.

Spectroscopic Characterization: A Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of erbium acetate tetrahydrate, allowing for the confirmation of its identity and purity.

Key Spectroscopic Features:

-

O-H Stretching: A broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹, is indicative of the water of hydration.

-

C-H Stretching: Bands corresponding to the stretching vibrations of the methyl groups of the acetate ligands are observed in the 2900-3000 cm⁻¹ region.

-

Carboxylate Stretching: The asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) are prominent in the 1400-1600 cm⁻¹ region. The positions of these bands can provide insights into the coordination of the acetate ligands to the erbium ion.[12][13]

-

Er-O Stretching: In the low-frequency region of the Raman spectrum, bands corresponding to the stretching vibrations between the erbium ion and the oxygen atoms of the acetate and water ligands can be observed.[13]

Synthesis and Experimental Protocols

The reliable synthesis of high-purity erbium acetate tetrahydrate is the foundation for its successful application. A common and straightforward method involves the reaction of erbium(III) oxide with acetic acid.

Laboratory-Scale Synthesis Protocol

This protocol describes a self-validating method for the synthesis of erbium acetate tetrahydrate. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials:

-

Erbium(III) oxide (Er₂O₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Ethanol (for washing)

-

Diethyl ether (for drying)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Beakers, graduated cylinders, and filtration apparatus

-

Drying oven or vacuum desiccator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, suspend erbium(III) oxide in a solution of glacial acetic acid and deionized water. The acetic acid is the reactant that will form the acetate salt, while the water acts as a solvent to facilitate the reaction.

-

Reflux: Heat the mixture to reflux with continuous stirring. The elevated temperature increases the reaction rate between the insoluble erbium oxide and the acetic acid. Refluxing prevents the loss of solvent and reactants.

-

Clarification: Continue the reflux until the pink erbium oxide powder has completely dissolved, resulting in a clear pink solution. This indicates the completion of the reaction and the formation of soluble erbium acetate.

-

Concentration: Remove the heat and allow the solution to cool slightly. If necessary, the solution can be concentrated by gentle heating to encourage crystallization upon cooling.

-

Crystallization: Allow the solution to cool to room temperature, followed by further cooling in an ice bath to induce the crystallization of erbium acetate tetrahydrate. The lower temperature reduces the solubility of the salt, leading to the formation of crystals.

-

Isolation: Collect the pink crystals by vacuum filtration.

-

Washing: Wash the crystals with small portions of cold ethanol to remove any unreacted acetic acid and other impurities. Ethanol is used as it is a poor solvent for the hydrated salt, thus minimizing product loss. A final wash with diethyl ether can aid in rapid drying due to its high volatility.

-

Drying: Dry the purified crystals in a low-temperature oven or in a vacuum desiccator to obtain the final erbium acetate tetrahydrate product.

Quality Control and Characterization

The synthesized product should be characterized to confirm its identity and purity. This can be achieved using the analytical techniques described in Section 2, such as TGA to confirm the hydration state and FTIR to verify the presence of acetate and water ligands.

Applications in Drug Development and Bioimaging

The primary application of erbium acetate tetrahydrate in the biomedical field is as a precursor for the synthesis of erbium-doped upconversion nanoparticles (UCNPs).

Upconversion Nanoparticles (UCNPs) for Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[14][15] A major limitation of conventional PDT is the poor penetration of visible light into deep tissues.[16]

Erbium-doped UCNPs overcome this limitation. When excited by near-infrared (NIR) light, which has a deep tissue penetration depth, these nanoparticles emit visible light.[4][6] This emitted visible light can then activate a photosensitizer in the vicinity of the tumor, initiating the therapeutic cascade.

Caption: Mechanism of UCNP-mediated Photodynamic Therapy.

The synthesis of these UCNPs often involves the thermal decomposition of erbium acetate and other precursors in a high-boiling point solvent. The choice of erbium acetate as a precursor is advantageous due to its controlled decomposition and ability to yield uniform nanoparticles.

Bioimaging and Theranostics

The visible light emitted by erbium-doped UCNPs upon NIR excitation can also be utilized for deep-tissue bioimaging.[17] By functionalizing the surface of these nanoparticles with targeting ligands (e.g., antibodies, peptides), they can be directed to specific disease sites, allowing for high-contrast imaging.

Furthermore, the UCNP platform can be engineered for theranostics, a combination of therapy and diagnostics. For example, the nanoparticles can be loaded with a therapeutic drug that is released upon NIR irradiation, while simultaneously providing an imaging signal to monitor the drug's accumulation at the target site.[18][19]

Safety and Handling

Erbium acetate tetrahydrate is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Inhalation: Avoid inhaling the dust. Use in a well-ventilated area or with appropriate respiratory protection.

-

Storage: Store in a cool, dry place away from moisture.

Conclusion and Future Perspectives

Erbium acetate tetrahydrate is a versatile and valuable precursor material with significant and expanding applications in drug development and biomedical research. Its ability to serve as a reliable source of erbium for the synthesis of upconversion nanoparticles is driving innovation in targeted cancer therapy and deep-tissue imaging. As research in nanomedicine continues to advance, the demand for high-purity, well-characterized precursors like erbium acetate tetrahydrate is expected to grow. Future research will likely focus on optimizing the synthesis of UCNPs from this precursor to enhance their quantum yield and tailor their surface chemistry for even more sophisticated theranostic applications.

References

-

Lanthanide-Doped Upconversion Nanocarriers for Drug and Gene Delivery. Molecules. [Link]

-

Lanthanide-doped Upconversion Nanoparticles for Emerging Applications in Drug Delivery and Therapeutics. University of Groningen. [Link]

-

Lanthanide‐Doped Upconversion Nanoparticles: Emerging Intelligent Light‐Activated Drug Delivery Systems. Semantic Scholar. [Link]

-

Emerging NIR light-responsive delivery systems based on lanthanide-doped upconverting nanoparticles. PubMed. [Link]

-

Upconversion Nanoparticles for Photodynamic Therapy and Other Cancer Therapeutics. PMC. [Link]

-

Upconversion nanoparticles and its based photodynamic therapy for antibacterial applications: A state-of-the-art review. Frontiers in Bioengineering and Biotechnology. [Link]

-

Lanthanide-Doped Upconversion Nanoparticles: Emerging Intelligent Light-Activated Drug Delivery Systems. Request PDF. [Link]

-

Upconversion Luminescent Nanostructure with Ultrasmall Ceramic Nanoparticles Coupled with Rose Bengal for NIR-Induced Photodynamic Therapy. ACS Applied Bio Materials. [Link]

-

Upconversion rare Earths nanomaterials applied to photodynamic therapy and bioimaging. Frontiers in Bioengineering and Biotechnology. [Link]

-

Upconversion Nanoparticles for Photodynamic Therapy and Other Cancer Therapeutics. ResearchGate. [Link]

-

Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. Request PDF. [Link]

-

Classification of La3+ and Gd3+ rare earth ions using surface-enhanced Raman scattering. arXiv. [Link]

-

Thermal Analysis of BR: (a) TGA-DSC thermogram demonstrating mass loss and heat flow. ResearchGate. [Link]

-

Erbium(III) Acetate Tetrahydrate (Er(OOCCH3)3•4H2O)-Crystalline. FUNCMATER. [Link]

-

TGA-DSC data for thermal decomposition of 1 (Ar flow, heating rate 10 deg. ResearchGate. [Link]

-

The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. PMC. [Link]

-

TGA/DSC 3+. Mettler Toledo. [Link]

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). University of Washington. [Link]

-

Raman spectroscopic characterization of light rare earth ions: La3+, Ce3+, Pr3+, Nd3+ and Sm3+ - Hydration and ion pair formation. Request PDF. [Link]

-

Thermal Analysis TA, TGA, DSC, DTA. Slideshare. [Link]

-

Raman, FTIR, photoacoustic-FTIR and inelastic neutron scattering spectra of alkaline earth and lanthanide salts of hexahydridoruthenate(II), A2RuH6, (A = Ca, Sr, Eu) and their deuterides. PubMed. [Link]

-

Erbium(III) acetate. Wikipedia. [Link]

Sources

- 1. buy Erbium(III) Acetate Tetrahydrate Crystalline - FUNCMATER [funcmater.com]

- 2. ERBIUM ACETATE TETRAHYDRATE | 15280-57-6 [chemicalbook.com]

- 3. 醋酸铒 (III) 水合物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.cn]

- 4. mdpi.com [mdpi.com]

- 5. rug.nl [rug.nl]

- 6. Emerging NIR light-responsive delivery systems based on lanthanide-doped upconverting nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fpe.umd.edu [fpe.umd.edu]

- 10. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 11. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 12. arxiv.org [arxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. Upconversion Nanoparticles for Photodynamic Therapy and Other Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Upconversion nanoparticles and its based photodynamic therapy for antibacterial applications: A state-of-the-art review [frontiersin.org]

- 17. Frontiers | Upconversion rare Earths nanomaterials applied to photodynamic therapy and bioimaging [frontiersin.org]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Appearance and Color of Erbium Acetate Hydrate Crystals

Introduction

Erbium (III) acetate hydrate, with the chemical formula Er(CH₃COO)₃·xH₂O, is a pink crystalline solid that serves as a significant precursor in various advanced materials and technologies.[1][2][3] Its characteristic color and crystalline nature are direct consequences of the electronic structure of the trivalent erbium ion (Er³⁺) and its coordination environment within the crystal lattice. This guide provides a comprehensive technical overview of the appearance, color, and underlying physicochemical properties of erbium acetate hydrate crystals, intended for researchers, scientists, and professionals in drug development and materials science.

The utility of erbium compounds is broad, ranging from dopants in fiber optic amplifiers for telecommunications to components in lasers for medical applications.[3] Erbium acetate, being soluble in water, offers a convenient starting material for the synthesis of these advanced materials.[2] Understanding the fundamental properties of erbium acetate hydrate, including its appearance and color, is crucial for its effective application and for the development of new technologies.

Crystalline Appearance and Morphology

Erbium acetate hydrate typically crystallizes as pink or pale pink solids.[1][2][3] The crystals can be obtained in various forms, including fine powders, granular particles, or larger, well-defined single crystals, depending on the crystallization conditions. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can affect its handling and storage.[2] Therefore, it should be stored in a dry, airtight container.

The most common hydrated form is the tetrahydrate, Er(CH₃COO)₃·4H₂O.[4] Detailed crystallographic studies on single crystals of erbium acetate tetrahydrate have revealed that it crystallizes in the triclinic crystal system with the space group P1.[1] This low-symmetry crystal structure is a key determinant of the local coordination environment of the erbium ion, which in turn influences the electronic transitions responsible for its color.

The Origin of Color: Electronic Spectroscopy of the Er³⁺ Ion

The characteristic pink color of erbium acetate hydrate arises from the electronic transitions within the 4f electron shell of the erbium(III) ion. The electron configuration of Er³⁺ is [Xe]4f¹¹, leaving 11 electrons in the 4f orbitals. The absorption of light in the visible region of the electromagnetic spectrum excites these f-electrons from the ground state to higher energy levels.

The specific wavelengths of light absorbed are determined by the energy differences between the various electronic states of the Er³⁺ ion. These energy levels are subtly influenced by the crystal field environment, which is the arrangement of ligands (in this case, acetate and water molecules) surrounding the central erbium ion. The coordination of these ligands perturbs the energy levels of the f-orbitals, leading to a series of sharp, characteristic absorption bands.

Synthesis of Erbium Acetate Hydrate Crystals

A reliable method for the synthesis of high-purity erbium acetate hydrate crystals involves the reaction of elemental erbium with aqueous acetic acid.[1] An alternative and also common method is the reaction of erbium(III) oxide with acetic acid.[5]

Experimental Protocol: Synthesis from Erbium Metal

This protocol describes a laboratory-scale synthesis of erbium acetate hydrate crystals from erbium metal.

Materials:

-

Erbium metal (powder or small pieces)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker

-

Hot plate/stirrer

-

Filter paper and funnel

-

Crystallizing dish

Procedure:

-

Preparation of Acetic Acid Solution: Prepare a dilute solution of acetic acid by carefully adding glacial acetic acid to deionized water. A concentration of 10-20% (v/v) is a suitable starting point.

-

Reaction: Place a stoichiometric amount of erbium metal in a beaker and add the dilute acetic acid solution. The reaction will proceed with the evolution of hydrogen gas. Gentle heating and stirring can be used to accelerate the reaction.

-

Causality: Erbium is a reactive metal that readily dissolves in acids to form the corresponding salt and hydrogen gas. The use of a dilute acid controls the reaction rate and prevents excessive frothing.

-

-

Filtration: Once the erbium metal has completely dissolved, filter the resulting solution to remove any unreacted impurities.

-

Crystallization: Transfer the clear pink solution to a crystallizing dish. Allow the solvent to evaporate slowly at room temperature or in a desiccator.

-

Causality: Slow evaporation promotes the growth of larger, well-formed crystals. Rapid evaporation tends to produce a fine powder.

-

-

Isolation and Drying: Once a significant amount of crystals has formed, they can be isolated by decanting the remaining solution or by filtration. The crystals should be dried in a desiccator over a suitable drying agent to remove excess water.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of erbium acetate hydrate crystals.

Quantitative Data Summary

| Property | Value | Source(s) |

| Appearance | Pink or pale pink crystalline solid | [1][2][3] |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| Solubility | Soluble in water and polar organic solvents | [2] |

| Hygroscopicity | Hygroscopic | [2] |

| Thermal Decomposition | Decomposes to erbium oxide upon heating | [2][4] |

Conclusion

The pink coloration and crystalline nature of erbium acetate hydrate are fundamentally linked to the electronic structure of the Er³⁺ ion and its coordination within the crystal lattice. This guide has provided a detailed overview of these properties, including a practical synthesis protocol and a summary of key data. A thorough understanding of these characteristics is essential for the effective utilization of erbium acetate hydrate as a precursor in the development of advanced materials for a wide range of scientific and technological applications.

References

-

I grew crystals at home and got the structure published in the Cambridge Structural Database. Sciencemadness.org. [Link]

-

Erbium acetylacetonate. Wikipedia. [Link]

-

Erbium Acetate. American Elements. [Link]

-

Triaqua(ethylenediamine-tetraacetato)erbate(III)(1-). Molecule of the Month - October 2024. [Link]

-

Erbium(III) Acetate Tetrahydrate (Er(OOCCH3)3•4H2O)-Crystalline. FUNCMATER. [Link]

-

Erbium(III) acetate. Wikipedia. [Link]

-

Erbium Acetate Hydrate Powder. Stanford Materials. [Link]

-

Erbium (III) acetate hydrate. Ereztech. [Link]

-

Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. [Link]

-

Erbium(III) acetylacetonate hydrate. Ereztech. [Link]

-

Optical absorption spectra of tripositive erbium ion in certain nitrate complexes. Indian Academy of Sciences. [Link]

-

Erbium Acetate Solution. American Elements. [Link]

-

Ytterbium(III) acetate. Wikipedia. [Link]

-

Ytterbium(III) acetylacetonate. Wikipedia. [Link]

-

UV–visible region of absorption spectrum of erbium-doped TVE. ResearchGate. [Link]

-

UV–vis absorbance spectra of Erbium (III) Perchlorate measured on system B. ResearchGate. [Link]

-

UV–vis absorption spectra of erbium-doped borosilicate barium glasses. ResearchGate. [Link]

-

Erbium(III) acetate, tetrahydrate, 99.9%, COA, Certificate of Analysis. Otto Chemie Pvt. Ltd. [Link]

Sources

- 1. Sciencemadness Discussion Board - I grew crystals at home and got the structure published in the Cambridge Structural Database - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Erbium Acetate Hydrate Powder [stanfordmaterials.com]

- 3. Erbium (III) Acetate Hydrate 99.9% | CAS 207234-04-6 | Rare Earth Compound – ProChem, Inc [prochemonline.com]

- 4. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 5. Erbium Oxide 99.999% | CAS 12061-16-4 | Ultra-Trace Purity Rare Earth Oxide – ProChem, Inc. [prochemonline.com]

Technical Guide: Photophysical Characterization of Erbium(III) Acetate Hydrate

Executive Summary

Erbium(III) acetate hydrate (

For researchers in drug development and bio-imaging, the

This guide provides a rigorous protocol for synthesizing, structurally validating, and optically characterizing erbium acetate. It moves beyond simple observation to quantifying the multiphonon relaxation rates that dictate quantum yield.

Theoretical Framework: The "Hydration Problem"

The luminescence of

The Mechanism of Quenching

The dominant transition for NIR applications is

-

Radiative Decay (

): Photon emission. -

Non-Radiative Decay (

): Energy transfer to vibrational modes of the ligands.

Water molecules possess O-H stretching vibrations at

Visualizing the Decay Pathway

Figure 1: Energy flow diagram illustrating the competition between radiative emission (desired) and multiphonon relaxation via O-H oscillators (quenching).

Experimental Protocol: Synthesis & Structural Validation

Objective: Synthesize high-purity

Materials

-

Erbium(III) Oxide (

), 99.99% (trace metals basis). -

Glacial Acetic Acid (

), >99.7%.[1] -

Deionized Water (18.2 M

).

Step-by-Step Synthesis

-

Dissolution: Suspend 1.0 g of

in 10 mL of DI water. -

Acidification: Slowly add 15 mL of 50% v/v acetic acid solution while stirring.

-

Reflux: Heat the mixture to 80°C for 3 hours until the solution becomes clear and pink (characteristic of

).-

Expert Note: If turbidity persists, add concentrated acetic acid dropwise. Do not exceed pH 2.0 to prevent hydrolysis.

-

-

Crystallization: Evaporate the solvent slowly at 60°C until the volume is reduced by half. Cool to room temperature to induce crystallization.

-

Isolation: Filter the pink crystals and wash with cold ethanol (to remove excess acid).

-

Drying: Dry in a desiccator over silica gel. Do not heat above 70°C at this stage to maintain the hydrate structure for initial benchmarking.

Structural Quality Control (QC)

Before optical testing, you must define the hydration state.

| Technique | Parameter | Target Specification |

| XRD (Powder) | Phase Purity | Match with triclinic P-1 space group (standard for Ln acetates). |

| TGA | Mass Loss | First step (60-120°C): Loss of crystallization water. Calculate 'x'. |

| FTIR | Impurities | Absence of broad band at 3400 |

Photophysical Characterization Workflow

Objective: Measure the emission spectrum and lifetime to calculate the quenching efficiency.

Instrumentation Requirements

-

Excitation: 980 nm CW Laser Diode (Power: 100-500 mW).

-

Detector: InGaAs Photodiode or PMT (Sensitivity range: 900–1700 nm).

-

Cryostat (Optional but Recommended): Cooling to 77K sharpens Stark splitting and reduces thermal broadening.

Measurement Protocol

-

Sample Prep: Grind the crystals into a fine powder and pack into a quartz capillary or cuvette.

-

Self-Validation: Ensure the packing density is consistent to avoid scattering artifacts.

-

-

Absorption Spectroscopy: Measure Diffuse Reflectance (DRS) to identify the

(980 nm) absorption cross-section. -

Emission Spectroscopy:

-

Excite at 980 nm.

-

Scan emission from 1400 nm to 1650 nm.

-

Key Observation: Look for the main peak at 1530 nm and satellite peaks (Stark sublevels).

-

-

Lifetime Measurement (

):-

Use a pulsed excitation source (or chopped CW).

-

Record the decay curve at 1530 nm.

-

Fit the data to a mono-exponential decay function:

.

-

Data Analysis: Quantifying Quenching

The observed lifetime (

Comparative Experiment: To isolate the effect of water, perform the measurement on:

-

Fully Hydrated Sample:

-

Dehydrated Sample: Heat to 150°C under vacuum for 4 hours.

-

Deuterated Sample (Advanced): Recrystallize in

/

Expected Results Table:

| Sample State | Observed Lifetime ( | Quantum Yield Estimate | Interpretation |

| Hydrated | < 1 | < 0.1% | Heavily quenched by O-H (2 phonons). |

| Deuterated | ~ 200 | ~ 2-5% | O-D requires ~3-4 phonons; quenching reduced. |

| Anhydrous | > 1 ms | > 10% | Intrinsic radiative lifetime dominates. |

Experimental Logic Flow

The following diagram outlines the iterative process of characterization and optimization.

Figure 2: Iterative workflow for synthesizing and characterizing erbium acetate, with a feedback loop for dehydration to optimize luminescence.

Applications in Drug Development (NIR-II Imaging)

While erbium acetate is a fundamental salt, its characterization directly informs the development of NIR-IIb (1500-1700 nm) probes .

-

Deep Tissue Penetration: The 1530 nm emission falls into the "Golden Window" where tissue scattering is minimal.

-

Precursor Utility: Erbium acetate is the preferred precursor for synthesizing

nanoparticles or Erbium-doped Metal-Organic Frameworks (MOFs) used in targeted drug delivery. -

Theranostics: By monitoring the lifetime changes of the Er-Acetate core, researchers can sense local hydration levels (e.g., drug release from a hydrophobic pocket to an aqueous environment), effectively acting as a "wetness sensor" at the cellular level.

References

-

Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of lanthanide luminescence.[2][3] Chemical Society Reviews. Link

-

Hemmer, E., et al. (2016). Exploiting the biological windows: current perspectives on fluorescent bioprobes emitting above 1000 nm. Nanoscale Horizons. Link

-

Artizzu, F., et al. (2019). Vibrational Quenching in Near-Infrared Emitting Lanthanide Complexes. Chemistry – A European Journal. Link

-

Zhong, Y., et al. (2019). In vivo molecular imaging for immunotherapy using ultra-bright near-infrared-IIb rare-earth nanoparticles. Nature Biotechnology. Link

-

Sigma-Aldrich. (2024). Erbium(III) acetate hydrate Product Specification.[1][4]Link

Sources

- 1. Erbium (III) Acetate Hydrate 99.99% | CAS 207234-04-6 | Ultra High Purity – ProChem, Inc. [prochemonline.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Comparative analysis of lanthanide excited state quenching by electronic energy and electron transfer processes - Faraday Discussions (RSC Publishing) DOI:10.1039/D1FD00059D [pubs.rsc.org]

- 4. 酢酸エルビウム(III) 水和物 99.9% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Basic Characterization of Erbium Acetate Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erbium acetate hydrate (Er(CH₃COO)₃·xH₂O) is a pink, crystalline powder that serves as a critical precursor in the synthesis of high-purity erbium-containing materials, including oxides for optical and ceramic applications.[1] Its moderate solubility in water and polar solvents makes it a versatile starting material in various chemical processes.[1] A thorough characterization of this compound is paramount to ensure reproducibility and success in research and development, particularly in fields like drug development where precise material properties are crucial. This guide provides a comprehensive overview of the essential techniques for the basic characterization of erbium acetate hydrate powder, focusing on the causality behind experimental choices and the interpretation of results.

Introduction: The Importance of Foundational Characterization

In any scientific endeavor involving chemical compounds, a robust and comprehensive characterization of the starting materials is the bedrock upon which reliable and reproducible results are built. For a compound like erbium acetate hydrate, which finds application as a precursor for advanced materials, understanding its fundamental properties is not merely a formality but a critical step in process control and quality assurance.[2] The degree of hydration, crystalline structure, thermal stability, and morphology of the powder can significantly influence its reactivity and the properties of the downstream products.

This guide will detail a suite of analytical techniques that, when used in concert, provide a holistic understanding of erbium acetate hydrate powder. We will delve into the "why" behind each method, offering insights from a senior application scientist's perspective on how to design experiments and interpret the data to gain meaningful information.

Fundamental Properties and Identification

Before embarking on sophisticated analytical techniques, it is essential to establish the basic identity and properties of the erbium acetate hydrate powder.

Chemical and Physical Data

A summary of the fundamental properties of erbium acetate hydrate is presented in Table 1. This information serves as a primary reference for sample handling, safety, and theoretical calculations.

| Property | Value | Source(s) |

| Chemical Formula | Er(O₂C₂H₃)₃·xH₂O | [1] |

| Molecular Weight | 344.39 g/mol (anhydrous basis) | |

| CAS Number | 207234-04-6 | [1] |

| Appearance | Pink crystalline powder, crystals, or chunks | [2] |

| Solubility | Soluble in water | [2] |

| Density | 2.114 g/cm³ | [2] |

Expert Insight: The variable 'x' in the chemical formula, representing the degree of hydration, is a critical parameter that can significantly impact the material's properties and must be determined experimentally, as will be discussed in the Thermogravimetric Analysis section.

Core Characterization Workflow

A multi-technique approach is indispensable for a thorough characterization of erbium acetate hydrate powder. The following workflow outlines the key analytical methods and the logical sequence of their application.

Caption: A logical workflow for the characterization of erbium acetate hydrate powder.

Detailed Experimental Protocols and Data Interpretation

This section provides detailed methodologies for the key characterization techniques, emphasizing the rationale behind each step and how to interpret the resulting data.

Powder X-Ray Diffraction (PXRD)

Causality: PXRD is the cornerstone for determining the crystalline nature of the powder. It provides information on the crystal structure, phase purity, and can help identify the presence of any amorphous content or crystalline impurities. For a hydrated salt, the diffraction pattern is highly sensitive to the number of water molecules in the crystal lattice.[3][4]

Experimental Protocol:

-

Sample Preparation: Gently grind the erbium acetate hydrate powder using an agate mortar and pestle to ensure a random orientation of the crystallites. A fine, uniform powder is crucial for obtaining high-quality data.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat and level surface. The choice of sample holder (e.g., zero-background holder) can minimize background noise.

-

Instrument Setup:

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A wide scan range, for example, 5° to 80°, is recommended to capture all significant diffraction peaks.

-

Step Size and Dwell Time: A small step size (e.g., 0.02°) and a sufficient dwell time per step are necessary to achieve good resolution and signal-to-noise ratio.

-

-

Data Analysis: The resulting diffractogram is a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are a fingerprint of the crystalline phase. This pattern can be compared to reference databases (e.g., the Powder Diffraction File™ from the ICDD) for phase identification.

Data Interpretation:

-

Sharp, well-defined peaks indicate a highly crystalline material.

-

Broad humps in the background suggest the presence of amorphous content.

-

The presence of unexpected peaks points to crystalline impurities.

-

Shifts in peak positions compared to a reference pattern can indicate lattice strain or variations in the degree of hydration.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of erbium acetate hydrate, it is used to confirm the presence of acetate ligands and water molecules and to probe the coordination environment of the carboxylate groups.[5][6]

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

-

Mix a small amount of the erbium acetate hydrate powder (typically 1-2 mg) with approximately 200 mg of dry KBr in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹).

-

Data Interpretation:

-

Broadband in the 3500-3200 cm⁻¹ region: This is characteristic of the O-H stretching vibrations of water molecules, confirming the hydrated nature of the salt.[7]

-

Asymmetric and Symmetric COO⁻ Stretching Vibrations: The positions of these bands are sensitive to the coordination mode of the acetate ligand.[8]

-

The asymmetric stretching vibration (νₐₛ(COO⁻)) typically appears in the range of 1650-1540 cm⁻¹.[6]

-

The symmetric stretching vibration (νₛ(COO⁻)) is found in the 1450-1360 cm⁻¹ region.[6]

-

The separation between these two bands (Δν = νₐₛ - νₛ) can provide insights into whether the acetate is acting as a monodentate, bidentate, or bridging ligand.[9]

-

-

C-H stretching and bending vibrations from the methyl groups of the acetate will also be present.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature.[10] This technique is crucial for determining the water content (degree of hydration) and the thermal decomposition profile of erbium acetate hydrate. The decomposition of the anhydrous acetate leads to the formation of erbium oxide.[11][12]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the powder (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is typically used to study the dehydration and initial decomposition steps without oxidation. A flow of air can be used to study the final oxidation to erbium oxide.

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is applied.

-

Temperature Range: Heat the sample from room temperature to a temperature sufficient to ensure complete decomposition to the oxide (e.g., 800-1000 °C).

-

-

Data Analysis: The TGA curve plots the percentage of mass remaining versus temperature. The derivative of this curve (DTG) can be used to more accurately identify the temperatures of mass loss events.

Data Interpretation:

-

Initial Mass Loss: The first significant mass loss at lower temperatures (typically below 200 °C) corresponds to the loss of water molecules. The percentage of mass lost can be used to calculate the number of water molecules ('x') in the formula Er(CH₃COO)₃·xH₂O.

-

Subsequent Mass Loss Stages: These correspond to the decomposition of the anhydrous erbium acetate. The decomposition often proceeds through intermediate species before the final formation of erbium oxide (Er₂O₃).[11][12]

-

Final Residual Mass: The mass of the final product should correspond to the theoretical percentage of Er₂O₃ in the original hydrated compound.

Scanning Electron Microscopy (SEM)

Causality: SEM provides high-resolution images of the sample's surface, revealing information about the powder's morphology, particle size, and shape distribution.[13][14] These physical characteristics can influence the powder's flowability, packing density, and dissolution rate.

Experimental Protocol:

-

Sample Mounting:

-

Affix a carbon adhesive tab to an aluminum SEM stub.

-

Disperse a small amount of the erbium acetate hydrate powder onto the adhesive tab. The "flick method" can be effective for achieving a uniform, sparse distribution of particles.[13][15]

-

Remove excess loose powder with a gentle stream of compressed air.

-

-

Sputter Coating: Since erbium acetate hydrate is a non-conductive material, a thin layer of a conductive material (e.g., gold or palladium) must be sputter-coated onto the sample to prevent charging under the electron beam.

-

Imaging:

-

Insert the prepared stub into the SEM chamber.

-

Apply an appropriate accelerating voltage and adjust the focus and magnification to obtain clear images of the particles.

-

Data Interpretation:

-

Particle Morphology: Observe the shape of the individual particles (e.g., crystalline, irregular, agglomerated).

-

Particle Size Distribution: Use the SEM software to measure the dimensions of a representative number of particles to estimate the average particle size and the size distribution.

-

Surface Texture: Examine the surface of the particles for features such as smoothness, roughness, or porosity.

Elemental Analysis

Causality: Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and sometimes nitrogen in the compound. This is a fundamental technique for confirming the empirical formula of the synthesized material and assessing its purity.[16][17] The erbium content can be determined by techniques such as Inductively Coupled Plasma (ICP) spectroscopy.

Experimental Protocol:

-

Sample Submission: A small, accurately weighed amount of the dried (to a constant weight under vacuum) erbium acetate powder is submitted to an analytical laboratory.

-

Instrumentation: The analysis is typically performed using an automated elemental analyzer that combusts the sample at high temperatures and quantifies the resulting gases (CO₂, H₂O).

Data Interpretation:

-

The experimentally determined weight percentages of carbon and hydrogen are compared to the theoretical values calculated from the proposed chemical formula (Er(CH₃COO)₃).

-

A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's identity and purity.[16]

Safety and Handling

Erbium acetate hydrate is generally considered to be of low toxicity, but standard laboratory safety precautions should always be followed.[18] It is hygroscopic, meaning it can absorb moisture from the air.[18]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the powder.

-

Handling: Avoid inhalation of the dust and direct contact with skin and eyes.[18] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place to prevent hydration or dehydration.[18]

Conclusion

The comprehensive characterization of erbium acetate hydrate powder is a critical prerequisite for its effective use in research and development. By employing a combination of analytical techniques as outlined in this guide, researchers can gain a detailed understanding of the material's structural, compositional, thermal, and morphological properties. This foundational knowledge is essential for ensuring the quality and consistency of starting materials, leading to more reliable and reproducible scientific outcomes.

References

-

Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. ResearchGate. Available at: [Link]

-

Erbium(III) Acetate Hydrate. American Elements. Available at: [Link]

-

Erbium Acetate Hydrate Powder. Stanford Materials. Available at: [Link]

-

Preparing Powders for Scanning Electron Microscopy. Nanoscience Instruments. Available at: [Link]

-

IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. Available at: [Link]

-

Analysis of organometal(loid) compounds in environmental and biological samples. National Center for Biotechnology Information. Available at: [Link]

-

An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]

-

Erbium (III) acetate hydrate. Ereztech. Available at: [Link]

-

Powder morphology : SEM analysis in a laboratory. FILAB. Available at: [Link]

-

An Editorial About Elemental Analysis. Organometallics. Available at: [Link]

-

Erbium(III) acetate hydrate SDS. SDS Manager. Available at: [Link]

-

How to Characterize Organometallic Compounds? ResearchGate. Available at: [Link]

-

The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Available at: [Link]

-

FTIR spectrum of Zn carboxylate. ResearchGate. Available at: [Link]

-

Revealing the distribution of metal carboxylates in oil paint from the micro- to nanoscale. Royal Society of Chemistry. Available at: [Link]

-

Surface morphology analysis using SEM. PowderTechnology.info. Available at: [Link]

-

Erbium oxide from erbium acetate hydrate; formation, characterization and catalytic activity. ResearchGate. Available at: [Link]

-

Organometallic chemistry. Wikipedia. Available at: [Link]

-

Erbium(III) acetate. Wikipedia. Available at: [Link]

-

Quantification of Particle Morphology in Powder Process Technology. HAL open science. Available at: [Link]

-

How to Prepare Powder Samples on the Phenom Desktop SEM. YouTube. Available at: [Link]

-

I.R. INVESTIGATION OF SEVERAL RARE-EARTH ACETATES AND FORMATES. Argonne National Laboratory. Available at: [Link]

-

Infra-red and X-ray diffraction study of the hydration process in the polymer electrolyte system M(CF3SO3)2PEOn for M-Pb, Zn and. Elsevier. Available at: [Link]

-

Structures of Hydrated Metal Ions in Solid State and Aqueous Solution. MDPI. Available at: [Link]

-

Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. ChemRxiv. Available at: [Link]

-

Preparing process of cerium acetate and rare earth acetate. ResearchGate. Available at: [Link]

-

Characterization of anaerobically heat-treated erbium acetate. ResearchGate. Available at: [Link]

-

X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. MDPI. Available at: [Link]

-

Rare-earth acetates as alternative precursors for rare-earth cluster-based metal-organic frameworks. PubMed. Available at: [Link]

-

Rare-Earth Acetates as Alternative Precursors for Rare-Earth Cluster-Based Metal–Organic Frameworks. ChemRxiv. Available at: [Link]

-

Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. Polish Academy of Sciences. Available at: [Link]

-

X-ray diffraction and Raman studies of zinc(II) chloride hydrate melts, ZnCl2.rH2O (r = 1.8, 2.5, 3.0, 4.0, and 6.2). The Journal of Physical Chemistry. Available at: [Link]

-

Thermogravimetric analysis (TGA). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Erbium Acetate Hydrate Powder [stanfordmaterials.com]

- 2. americanelements.com [americanelements.com]

- 3. cpsm.kpi.ua [cpsm.kpi.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 9. legacybk.s3.us-west-2.amazonaws.com [legacybk.s3.us-west-2.amazonaws.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Erbium(III) acetate - Wikipedia [en.wikipedia.org]

- 13. nanoscience.com [nanoscience.com]

- 14. filab.fr [filab.fr]

- 15. youtube.com [youtube.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

understanding the coordination chemistry of erbium acetate

An In-Depth Technical Guide to the Coordination Chemistry of Erbium Acetate

Executive Summary

Erbium(III) acetate is a cornerstone compound in the expansive field of lanthanide chemistry, serving as a critical precursor for advanced materials and a model system for fundamental coordination studies. This guide provides a comprehensive exploration of its coordination chemistry, tailored for researchers, materials scientists, and drug development professionals. We delve into the nuanced structural chemistry dictated by the versatile acetate ligand, the synthesis of both hydrated and anhydrous complexes, and the key physicochemical properties that underpin its applications. Particular emphasis is placed on its characteristic near-infrared (NIR) luminescence and thermal decomposition behavior, which are pivotal for its use in optics, telecommunications, and materials synthesis. Through detailed experimental protocols and mechanistic insights, this document aims to equip the reader with the expert knowledge required to effectively utilize and innovate with erbium acetate.